molecular formula C22H13ClN4O2 B2939977 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one CAS No. 1291834-74-6

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Cat. No. B2939977
CAS RN: 1291834-74-6
M. Wt: 400.82
InChI Key: ZKSROYVFMJHMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, also known as CPPO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPPO belongs to the class of phthalazine derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism Of Action

The exact mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is not fully understood. However, it has been proposed that 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one exerts its biological effects by modulating the activity of various signaling pathways in the body. For example, 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has also been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and pain signaling.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases, including cancer and inflammation. 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has also been found to modulate the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation and pain signaling. Furthermore, 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages And Limitations For Lab Experiments

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has also been found to exhibit a wide range of biological activities, making it a versatile research tool. However, there are also some limitations associated with the use of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in laboratory experiments. For example, the exact mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is not fully understood, making it difficult to interpret the results of experiments. Furthermore, 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one may exhibit off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. One area of research is the development of more potent and selective analogs of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one that exhibit improved therapeutic efficacy and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, which could lead to the development of more targeted therapies. Furthermore, research could focus on the use of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one in combination with other drugs to enhance its therapeutic efficacy. Finally, research could focus on the development of novel drug delivery systems for 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one to improve its bioavailability and reduce its toxicity.

Synthesis Methods

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one can be synthesized using a variety of methods, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-chloroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride, to yield 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one.

Scientific Research Applications

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has also been shown to possess analgesic properties by modulating the pain signaling pathways in the central nervous system. Furthermore, 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN4O2/c23-15-9-6-10-16(13-15)27-22(28)18-12-5-4-11-17(18)19(25-27)21-24-20(26-29-21)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSROYVFMJHMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

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